L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl-
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Overview
Description
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this compound plays a crucial role in its overall structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one through a series of coupling and deprotection steps. Common reagents used in this process include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free cysteine residues .
Scientific Research Applications
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: This peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. For example, it may inhibit or activate enzymatic reactions by mimicking natural substrates or inhibitors. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-isoleucine: Another dipeptide with similar structural features but different biological activities.
L-Isoleucyl-L-leucine: A dipeptide that shares some structural similarities but has distinct functional properties.
Uniqueness
L-Isoleucine, L-isoleucyl-L-asparaginyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional characteristics. This sequence allows it to interact with a distinct set of molecular targets, making it valuable for specific research and therapeutic applications .
Properties
CAS No. |
848354-77-8 |
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Molecular Formula |
C28H54N8O7 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H54N8O7/c1-5-16(3)22(32)27(41)35-20(15-21(31)37)26(40)34-18(11-7-9-13-29)24(38)33-19(12-8-10-14-30)25(39)36-23(28(42)43)17(4)6-2/h16-20,22-23H,5-15,29-30,32H2,1-4H3,(H2,31,37)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t16-,17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
CCZQXARDZYGLHB-HKZQYKGFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)N |
Origin of Product |
United States |
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